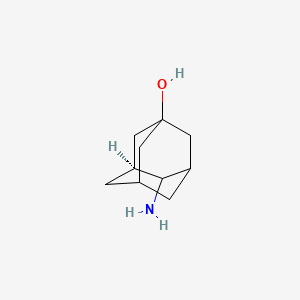

trans-4-Aminoadamantan-1-ol

Descripción

Significance of Adamantane (B196018) Scaffolds in Drug Discovery and Development

The adamantane moiety is a prominent structural motif in medicinal chemistry and drug discovery. Its unique properties make it a valuable component in the design of new therapeutic agents. mdpi.compublish.csiro.aupublish.csiro.au

Adamantane's rigid, three-dimensional structure and high lipophilicity are key to its utility. mdpi.comresearchgate.net This lipophilicity can enhance the absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule. researchgate.net The bulky nature of the adamantane cage can also provide steric hindrance, protecting attached functional groups from metabolic degradation and thereby increasing the drug's stability and half-life in the body. mdpi.com

Furthermore, the defined geometry of the adamantane scaffold allows for the precise spatial arrangement of substituents, enabling a more effective interaction with biological targets such as enzymes and receptors. publish.csiro.au This has led to the incorporation of adamantane in a variety of clinically approved drugs for conditions including viral infections, neurodegenerative diseases, and type 2 diabetes. publish.csiro.auresearchgate.net For instance, Amantadine (B194251), an adamantane derivative, was the first of its kind to be approved by the FDA for treating Parkinson's disease. publish.csiro.au The adamantane framework can also serve as an anchor, facilitating the binding of a drug to its target. mdpi.com

The biocompatibility and low toxicity of adamantane further enhance its suitability as a scaffold in drug delivery systems. mdpi.comresearchgate.net Its derivatives have been explored for use in liposomes, cyclodextrins, and dendrimers for targeted drug delivery. mdpi.com

Overview of trans-4-Aminoadamantan-1-ol as a Key Chemical Entity in Synthetic Pathways

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. chembk.com Its structure, featuring both an amino and a hydroxyl group in a specific trans orientation, makes it a versatile intermediate for creating a diverse range of derivatives. The hydrochloride salt of this compound is frequently used in these synthetic processes. chembk.com

One of the notable applications of this compound is as an intermediate in the synthesis of antiviral drugs. chembk.com For example, it has been utilized in the preparation of compounds targeting viruses such as influenza and herpesvirus. google.com It is also a key component in the development of novel inhibitors for enzymes like focal adhesion kinase (FAK), which are implicated in cancer cell growth and proliferation. epo.org

The synthesis of this compound itself can be achieved through various methods. A common approach involves the reduction of 5-hydroxy-2-adamantanone. google.comgoogle.com One patented method describes the synthesis starting from 5-hydroxy-2-adamantanone, which is first reacted with hydroxylamine (B1172632) hydrochloride to form the ketoxime. This intermediate is then reduced using a Raney nickel catalyst to yield 4-amino-1-adamantanol. The final step involves acidification and recrystallization to isolate the desired trans-isomer. google.com Another process involves the direct catalytic hydrogenation of 5-hydroxy-2-adamantanone in the presence of a palladium on carbon catalyst.

The specific stereochemistry of this compound is critical for its utility. The trans isomer, where the amino and hydroxyl groups are on opposite sides of the adamantane cage, is often the desired stereoisomer for specific biological activities. This highlights the importance of stereoselective synthesis or efficient separation of isomers in its production.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO |

| Molecular Weight | 167.25 g/mol |

| IUPAC Name | (1R,3S,4S,5S,7S)-rel-4-aminoadamantan-1-ol |

| CAS Number | 62058-03-1 |

| Appearance | Colorless to pale yellow crystal |

Data sourced from multiple references. chembk.comnih.gov

Synthetic Methods Overview

| Starting Material | Key Reagents | Product | Reference |

| 5-hydroxy-2-adamantanone | 1. Hydroxylamine hydrochloride2. Raney nickel, H₂3. Trimethylchlorosilane | This compound hydrochloride | google.com |

| 5-hydroxy-2-adamantanone | Palladium on carbon, NH₃/Methanol (B129727), H₂ | This compound hydrochloride | |

| 2-adamantanamine | Concentrated nitric acid, concentrated sulfuric acid | This compound hydrochloride | google.com |

Structure

2D Structure

Propiedades

Número CAS |

62058-03-1 |

|---|---|

Fórmula molecular |

C10H17NO |

Peso molecular |

167.25 g/mol |

Nombre IUPAC |

(3S,5S)-4-aminoadamantan-1-ol |

InChI |

InChI=1S/C10H17NO/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,12H,1-5,11H2/t6?,7-,8-,9?,10?/m0/s1 |

Clave InChI |

HMPCLMSUNVOZLH-NCVQKCBWSA-N |

SMILES |

C1C2CC3CC(C2)(CC1C3N)O |

SMILES isomérico |

C1[C@H]2CC3(C[C@@H](C2N)CC1C3)O |

SMILES canónico |

C1C2CC3CC(C2)(CC1C3N)O |

Origen del producto |

United States |

Synthetic Methodologies and Chemo Selective Preparation of Trans 4 Aminoadamantan 1 Ol

Advancements in Synthetic Protocols and Yield Optimization

Continuous efforts are being made to improve the efficiency, yield, and stereoselectivity of synthetic routes to trans-4-Aminoadamantan-1-ol. Research in this area focuses on optimizing reaction parameters such as solvent systems and catalytic agents.

The choice of solvent can significantly impact the efficiency of a chemical reaction by influencing the solubility of reactants, stabilizing intermediates, and affecting the reaction rate. In the synthesis of this compound, the use of aqueous ammonia (B1221849) as the reaction system in the initial amination step is noted for its cost-effectiveness and alignment with green chemistry principles due to its high atom economy. google.com The use of solvents like methanol (B129727) during the recrystallization step is critical for the selective isolation of the trans-isomer hydrochloride salt. google.com

Further research into novel solvent systems could lead to improved yields and simplified purification processes. For instance, the exploration of ionic liquids or deep eutectic solvents might offer advantages in terms of reaction rates and catalyst recycling.

The development of more effective catalytic systems is a key area of advancement. For the amination of adamantane (B196018) derivatives, palladium-based catalysts have proven effective. google.comnih.gov The efficiency of these catalysts can be further tuned by the choice of ligands. For example, in the Pd-catalyzed amination of dichloroquinolines with adamantane-containing amines, ligands such as BINAP and DavePhos have been successfully employed. nih.gov

Copper-catalyzed amination reactions also present a viable alternative. mdpi.com The use of copper(I) iodide (CuI) in combination with specific ligands has been shown to be efficient for the N-arylation of adamantane-containing amines. mdpi.com The adamantane scaffold itself is valued in catalyst design due to its rigidity, steric bulk, and the relative ease of its functionalization. researchgate.net

The ongoing investigation into new catalytic systems, including those based on other transition metals or even organocatalysts, holds the promise of developing more sustainable and efficient synthetic routes to this compound and other valuable adamantane derivatives. researchgate.netacs.org

| Catalyst System | Reaction Type | Key Features | Reference |

| Palladium on Carbon (Pd/C) | Reductive Amination | Widely used, effective for hydrogenation. | google.com |

| Pd(dba)₂ with Phosphine Ligands | C-N Coupling | Ligand choice (e.g., BINAP, DavePhos) is crucial for reactivity. | nih.gov |

| Copper(I) Iodide (CuI) with Ligands | C-N Coupling | Efficient for N-arylation of adamantane amines. | mdpi.com |

This interactive table compares different catalytic systems used in the synthesis of adamantane derivatives.

Temperature-Dependent Reaction Control and Reflux Conditions

Temperature and reflux conditions are critical parameters in the synthesis of this compound, particularly during the purification and isomerization stages. The conversion of a mixture of cis and trans isomers into the desired pure trans form often involves a carefully controlled heating process.

In one established method for synthesizing this compound hydrochloride, the crude product, containing a mixture of isomers, is dissolved in a solvent such as methanol or ethanol. google.com This solution is first cooled to between 0 and 10°C for an acidification step, which involves the dropwise addition of an acidifying agent like trimethylchlorosilane. google.com Following this initial low-temperature stage, the temperature is gradually increased, and the mixture is heated to reflux for a period of 6 to 10 hours. google.com This reflux period is crucial for the isomerization process, where the thermodynamically less stable cis-isomer is converted to the more stable trans-isomer, leading to a higher purity of the final product. google.comgoogle.com After reflux, the solution is slowly cooled to allow for the crystallization of the high-purity this compound hydrochloride. google.com The precise control of the initial cooling, the gradual heating to reflux, and the duration of the reflux are all essential for maximizing the yield and purity of the final product. google.comgoogle.com

Table 1: Temperature and Reflux Parameters in Isomerization

| Step | Temperature | Duration | Purpose |

|---|---|---|---|

| Acidification | 0-10 °C | 1 hour (post-addition) | Controlled salt formation |

| Reflux | Varies (Boiling point of solvent) | 6-10 hours | Isomerization from cis to trans |

Stereoselective Synthesis and Diastereomeric Control in Adamantane Derivatives

The rigid, cage-like structure of adamantane presents unique challenges and opportunities for stereoselective synthesis. rsc.orgresearchgate.net Achieving control over the spatial arrangement of functional groups, as required for the synthesis of this compound, is a key aspect of developing adamantane derivatives. rsc.orgresearchgate.netnih.gov Stereoselectivity in these systems is often achieved by leveraging the inherent steric and electronic properties of the adamantane core or by employing chiral auxiliaries and catalysts. rsc.orgresearchgate.net

The synthesis of specific diastereomers, such as the trans and cis isomers of 4-aminoadamantan-1-ol (B3038116), requires precise control over the reaction pathways. The relative stability of the isomers often plays a significant role, with the trans configuration generally being the more thermodynamically stable product. Synthetic strategies can be designed to exploit this difference, using equilibrium-controlled reactions under conditions that favor the formation of the trans isomer. google.com

Furthermore, advanced synthetic methods, such as enantioselective cyclopropanation and other asymmetric reactions, have been applied to create complex adamantane derivatives with high stereochemical purity. imperial.ac.uk These approaches, while not always directly applied to this compound, demonstrate the broader principles of achieving diastereomeric and enantiomeric control in this class of compounds. rsc.orgresearchgate.netrsc.org The development of such stereoselective routes is crucial for producing compounds with specific biological activities. rsc.orgresearchgate.net

Overcoming Challenges in this compound Synthesis

The synthesis of this compound is not without its difficulties. Key challenges include achieving high isomeric purity, maximizing reaction yields, and ensuring the economic viability and scalability of the production process. google.com

Strategies for Enhancing trans-Isomer Purity and Yield

A primary challenge in the synthesis of 4-aminoadamantan-1-ol is controlling the stereochemistry to selectively produce the trans-isomer. Many synthetic routes initially produce a mixture of cis and trans diastereomers. google.com A critical strategy to enhance the purity involves an isomerization and crystallization process.

Addressing Economic Viability and Scalability in Production

For any chemical compound to be viable for large-scale applications, its synthesis must be economically feasible and scalable. Early methods for producing this compound were often hampered by high costs, low yields, or complex procedures unsuitable for industrial production. google.com

Addressing these issues requires the development of synthetic routes that utilize inexpensive starting materials, minimize the number of reaction steps, and employ safe, readily available reagents. google.comacs.org A "one-pot" synthesis approach, where multiple reaction steps are carried out in the same reactor without isolating intermediates, is highly advantageous for large-scale production as it simplifies operations and reduces waste. google.com For instance, a method that uses readily available 5-hydroxy-2-adamantanone and aqueous ammonia as the reaction system enhances the atom economy and aligns with the principles of green chemistry. google.com

Furthermore, ensuring ease of purification and high isolated yields are critical for scalability. acs.org A process that results in a high-purity product through simple filtration and drying, avoiding complex chromatographic separations, is much more amenable to industrial scale-up. google.comacs.org By focusing on these factors—cost of materials, process efficiency, and simplicity of operation—the economic viability and scalability of this compound production can be significantly improved. google.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| cis-4-amino-1-hydroxyadamantane |

| 5-hydroxy-2-adamantanone |

| 5-hydroxy-2-adamantanone imine |

| Methanol |

| Ethanol |

| Trimethylchlorosilane |

Applications of Trans 4 Aminoadamantan 1 Ol As a Building Block in Medicinal Chemistry

Role as a Core Scaffold for Bioactive Molecule Design

The adamantane (B196018) cage of trans-4-Aminoadamantan-1-ol serves as a foundational core, or scaffold, upon which complex, biologically active molecules can be constructed. Its inherent properties are leveraged to improve the drug-like characteristics of new chemical entities.

The adamantane group is often described as a "lipophilic bullet" in medicinal chemistry. researchgate.netresearchgate.net Its bulky, hydrocarbon-rich structure significantly increases the lipophilicity of a parent molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier. researchgate.netresearchgate.net This modification can transform highly water-soluble compounds into more clinically useful agents by improving their pharmacokinetic profiles. nih.gov

A significant advantage of the adamantane scaffold is its high degree of conformational rigidity. researchgate.net Unlike flexible alkyl chains, the adamantane cage locks substituents into well-defined spatial orientations. This pre-organization of pharmacophores can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity and potency. nih.gov The rigid nature of the scaffold is a desirable feature when designing molecules that require a precise three-dimensional arrangement to fit into the active site of a protein or other biological target. mdpi.com This structural rigidity is a key reason the adamantane skeleton is frequently employed when steric bulk and a fixed geometry are required for biological activity. mdpi.com

Derivatization Strategies for Functional Enhancement

This compound possesses two key functional groups—a primary amine and a tertiary alcohol—that serve as handles for chemical modification. These sites allow for the systematic derivatization of the core scaffold to fine-tune its biological activity.

The primary amino group of this compound is a versatile site for derivatization, most commonly through the formation of amide bonds. researchgate.net Amide bond formation is one of the most frequently performed reactions in the pharmaceutical industry and is typically achieved by reacting the amine with an activated carboxylic acid or its derivative, such as an acyl chloride. researchgate.netunimi.it

More advanced strategies, such as multicomponent reactions, have been employed to rapidly generate libraries of diverse adamantane-based compounds. For instance, isocyanides derived from aminoadamantanes can participate in Passerini and Ugi reactions. nih.gov These reactions combine an isocyanide, a carboxylic acid, an amine, and a carbonyl component in a single step to produce complex α-acyloxy carboxamides or α-aminoacyl amides. nih.gov This approach allows for the efficient exploration of chemical space around the adamantane core to identify novel bioactive molecules. nih.gov

The pharmacological profile of adamantane-based drugs can be significantly altered by modifying the substitution patterns on the cage. nih.gov Even minor changes, such as the addition of methyl groups to the adamantane framework, have been shown to result in markedly different biological potencies. nih.gov By strategically placing different functional groups on the scaffold, chemists can modulate properties such as lipophilicity, solubility, and target-binding interactions. pensoft.net

Incorporating the adamantyl core into existing drug molecules is a common strategy to improve their pharmacological and biological properties. pensoft.net The position and nature of the substituents on the this compound scaffold can be systematically varied to optimize a compound for a specific therapeutic target, enhancing its efficacy and selectivity.

Integration into Specific Therapeutic Classes (Excluding Clinical Trial Data)

The this compound scaffold has been integrated into the design of new molecules for a range of therapeutic applications. Its derivatives are investigated in preclinical research for various conditions. The compound itself is considered a valuable medical intermediate with significant application prospects. google.com

Adamantane derivatives, in general, have been successfully developed for the treatment of central nervous system (CNS) disorders, acting on targets such as NMDA-receptors, AMPA channels, and the GABAergic system. nih.gov The scaffold is also a key component in antiviral agents, with early aminoadamantanes being used against Influenza A viruses. nih.govnih.gov Furthermore, adamantyl-based compounds are utilized as agents against type 2 diabetes. nih.gov Research has also pointed to its use as an important intermediate for antitumor drugs. Several major pharmaceutical companies have incorporated this compound into the design and screening of novel drug molecules for conditions including high blood lipids, diabetes, obesity, and atherosclerosis. google.com

Data Tables

Table 1: Example of Derivatization via Multicomponent Reactions

This table illustrates how derivatives of a 1-aminoadamantane core can be synthesized using multicomponent reactions to produce compounds with distinct biological activities, as demonstrated with modulators of the TRPM8 ion channel. nih.gov

| Starting Materials (Example) | Reaction Type | Resulting Functional Group | Example Biological Activity |

| 1-Isocyanoadamantane, Carboxylic Acid, Formaldehyde | Passerini | α-Acyloxy carboxamide | TRPM8 Antagonist |

| 1-Isocyanoadamantane, Carboxylic Acid, Amine, Formaldehyde | Ugi | α-Aminoacyl amide | TRPM8 Agonist |

Enzyme Inhibitor Development

The unique scaffold of this compound has been incorporated into a range of molecules designed to inhibit specific enzymes involved in various disease pathways. Its rigid structure helps to orient functional groups precisely, leading to high-potency interactions with enzyme active sites.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral antihyperglycemic agents used in the treatment of type 2 diabetes. While several approved DPP-4 inhibitors, known as "gliptins," feature an adamantane-like scaffold, the direct synthetic use of this compound is not prominently documented in the reviewed literature. However, the significance of the adamantane moiety itself is well-established in this class. For instance, the adamantane fragment in the approved drug Vildagliptin is known to form crucial hydrophobic interactions with the DPP-4 enzyme. nih.gov This highlights the utility of the rigid adamantane cage in designing potent DPP-4 inhibitors, even if the specific starting material discussed here is not explicitly cited in the synthesis of current-generation drugs.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic strategy for metabolic syndrome. The this compound moiety has been successfully employed as a key building block in the synthesis of novel 11β-HSD1 inhibitors.

In one study, researchers developed a new series of 2-alkyl-1-arylsulfonylprolinamides as potent 11β-HSD1 inhibitors. nih.govnih.gov The synthesis involved coupling (R)-1-(tert-Butoxycarbonyl)-2-methyl pyrrolidine-2-carboxylic acid with this compound hydrochloride to form a key intermediate. nih.gov Subsequent deprotection and sulfonylation steps yielded the final target compounds. Many of the resulting molecules, which incorporate the trans-4-hydroxyadamantyl group, demonstrated high binding affinities for the human 11β-HSD1 enzyme, with several compounds exhibiting IC50 values in the single-digit nanomolar range. nih.gov

The research highlights how the adamantane scaffold contributes to the high potency of these inhibitors. A representative compound from the series, 4ek , showed excellent in vitro potency and dose-dependent in vivo inhibition in animal models. nih.govnih.gov

Below is a table of selected 2-Alkyl-1-arylsulfonylprolinamides containing the this compound scaffold and their corresponding inhibitory activities against human 11β-HSD1.

| Compound | Aryl Group (Ar) | Human 11β-HSD1 IC50 (nM) |

|---|---|---|

| 4eb | 4-cyanophenyl | 4 |

| 4ec | 4-trifluoromethylphenyl | 3 |

| 4ed | 4-trifluoromethoxyphenyl | 3 |

| 4ee | 4-chlorophenyl | 6 |

| 4ef | 2,4-dichlorophenyl | 3 |

| 4eg | 3,4-dichlorophenyl | 3 |

| 4eh | 4-chloro-3-fluorophenyl | 3 |

| 4ei | 5-chloro-2-methoxyphenyl | 4 |

| 4ej | pyridin-2-yl | 4 |

| 4ek | 5-chloropyridin-2-yl | 2 |

| 4el | 5-trifluoromethylpyridin-2-yl | 2 |

Renin Inhibitors

Renin is an enzyme that plays a critical role in the renin-angiotensin-aldosterone system, which regulates blood pressure. wikipedia.org Inhibition of renin is a therapeutic approach for hypertension. After a thorough review of the scientific literature, no studies were found that describe the use of this compound as a building block for the synthesis of renin inhibitors.

Janus Kinase (JAK) Inhibitors

Janus kinases (JAKs) are a family of enzymes that transduce cytokine-mediated signals involved in inflammation and immune responses. The JAK inhibitor Peficitinib (ASP015K), approved for the treatment of rheumatoid arthritis, utilizes this compound as a key structural component.

The synthesis of Peficitinib involves the reaction of a 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide intermediate with this compound. This reaction attaches the adamantane moiety to the core structure of the drug. Peficitinib functions as a pan-JAK inhibitor, demonstrating inhibitory activity against multiple members of the JAK family. Preclinical studies have quantified its potency against different JAK enzymes, showing moderate selectivity for JAK3.

The inhibitory activity of Peficitinib against various JAK enzymes is detailed in the table below.

| Enzyme | Peficitinib IC50 (nM) |

|---|---|

| JAK1 | 3.9 |

| JAK2 | 5.0 |

| JAK3 | 0.7 |

| TYK2 | 4.8 |

Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is an enzyme that degrades epoxyeicosatrienoic acids, which are signaling molecules with vasodilatory and anti-inflammatory effects. Inhibiting sEH is a potential therapeutic strategy for conditions like hypertension and inflammation. Adamantane-containing ureas have been identified as potent sEH inhibitors. For example, the compound trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is a well-studied sEH inhibitor that has shown neuroprotective effects in models of ischemic stroke. nih.gov However, the synthesis of t-AUCB and similar compounds typically starts from 1-adamantylamine rather than this compound. While the adamantane cage is a key feature for potency in this class of inhibitors, the specific application of this compound as a direct precursor was not identified in the reviewed literature.

Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a role in cell survival, proliferation, and migration. letswinpc.org FAK inhibitors are being investigated as potential anti-cancer agents. Research into FAK inhibitors has explored various chemical scaffolds, including diaminopyrimidines and other heterocyclic systems. nih.gov One study identified a tetraazaadamantane derivative, Y11, as an inhibitor of FAK autophosphorylation. nih.gov However, this compound is structurally distinct and not derived from this compound. Based on a review of the available literature, there is no evidence to suggest that this compound has been utilized as a building block in the development of FAK inhibitors.

Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Inhibitors

The adamantane moiety, a core feature of this compound, is a key structural element in the design of inhibitors for Tyrosyl-DNA Phosphodiesterase 1 (Tdp1). Tdp1 is a DNA repair enzyme that removes stalled topoisomerase I (Top1)-DNA covalent complexes, a mechanism that can confer resistance to Top1-poisoning anticancer drugs like topotecan. Inhibiting Tdp1 can therefore enhance the efficacy of these chemotherapeutic agents.

Researchers have synthesized and evaluated a variety of adamantane-containing compounds for Tdp1 inhibitory activity. These include conjugates of adamantane with monoterpenes and resin acids, linked via amide, thioamide, urea, thiourea, 1,2,4-triazole, or 1,3,4-thiadiazole (B1197879) bridges. mdpi.comacs.orgnih.gov The bulky, hydrophobic adamantane group plays a crucial role in binding to the enzyme's active site. Molecular docking studies suggest that the adamantane residue establishes hydrophobic contacts with key amino acid residues such as Phe259 and Trp590 within the Tdp1 catalytic pocket. mdpi.com This interaction helps to stabilize the inhibitor within the active site, leading to potent inhibition.

The following table summarizes the Tdp1 inhibitory activity of several adamantane-monoterpene derivatives.

| Compound Type | Linker | Monoterpene Moiety | IC₅₀ Range (µM) | Reference |

| Adamantane-Monoterpene Conjugates | 1,2,4-Triazole | Various | 0.35 - 0.57 | acs.orgnih.gov |

| Adamantane-Monoterpene Conjugates | 1,3,4-Thiadiazole | Various | 0.35 - 0.57 | acs.orgnih.gov |

| Abietyl/Dehydroabietyl Ureas, Thioureas, Amides, Thioamides | Urea, Amide, etc. | Resin Acid | 0.19 - 2.3 | mdpi.com |

| Adamantane Carboxylic Acid Amides/Thioamides | Amide, Thioamide | Various | 0.64 - 20+ |

This table is interactive. Click on the headers to sort the data.

These findings underscore the importance of the adamantane scaffold, as provided by molecules like this compound, in the rational design of effective Tdp1 inhibitors for combination cancer therapy.

Antiviral Agents, including Influenza M2 Proton Channel Inhibitors and Rimantadine-Resistant Strain Targeting

The adamantane core is famously associated with the first generation of influenza A virus inhibitors, amantadine (B194251) and rimantadine (B1662185). These drugs target the M2 proton channel, a viral protein essential for the uncoating of the viral genome within the host cell. This compound serves as a key building block for synthesizing analogs and derivatives aimed at overcoming the widespread resistance that has rendered amantadine and rimantadine largely ineffective.

The hydroxyl and amino groups on this compound provide convenient points for chemical modification, allowing for the creation of novel derivatives. Research in this area focuses on designing compounds that can effectively block the M2 channel of both wild-type and resistant influenza strains. The rigid adamantane cage is crucial for occluding the channel pore, while modifications at the amino and hydroxyl positions can introduce new interactions to restore binding affinity to mutated channels. Adamantane derivatives are recognized as a valuable class of compounds in the development of antiviral drugs, specifically targeting the M2 protein of the influenza A virus. mdpi.com

Cannabinoid Receptor Ligands

The adamantane scaffold has been successfully incorporated into ligands for cannabinoid receptors CB1 and CB2, which are key targets in the endocannabinoid system for treating pain, inflammation, and neurodegenerative disorders. The lipophilic and sterically demanding nature of the adamantyl group can significantly influence the affinity and selectivity of these ligands.

This compound can be used as a starting material to introduce the adamantane cage into various cannabinoid pharmacophores. For instance, studies have explored replacing the traditional C3-alkyl chain in classical cannabinoids with a 3-(1-adamantyl) group, leading to analogs with improved affinity and selectivity for the CB1 receptor. tandfonline.com Furthermore, a series of N-adamantyl-anthranil amide derivatives has been developed, demonstrating high affinity for the human CB2 receptor along with excellent selectivity over the CB1 receptor. thieme-connect.com The adamantane group in these compounds occupies a distinct space within the receptor's binding pocket, forming favorable interactions that contribute to their potent and selective activity. tandfonline.com

Antimicrobial Compounds

With the rise of antimicrobial resistance, novel chemical scaffolds are urgently needed. The adamantane nucleus, present in this compound, has been exploited as a building block for a wide range of antimicrobial agents. Its lipophilicity is thought to facilitate the disruption of bacterial membranes, contributing to its antimicrobial effect. mdpi.com

Numerous classes of adamantane-containing compounds have been synthesized and shown to possess significant antibacterial and antifungal activity. These include:

Isothiourea derivatives: Display broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as moderate activity against the fungus Candida albicans. acs.org

Hydrazide-hydrazones: Show good antibacterial properties against Gram-positive bacteria and C. albicans. mdpi.com

Schiff bases: Certain derivatives exhibit potent antifungal activity, particularly against Candida species. thieme-connect.comresearchgate.net

Phthalimide derivatives: Have demonstrated very low minimal inhibitory concentrations (MIC) against Staphylococcus aureus. nih.gov

The following table highlights the antimicrobial activity of various adamantane derivatives.

| Compound Class | Target Organisms | Reported Activity | Reference |

| Adamantane-linked Isothioureas | Gram-positive & Gram-negative bacteria, C. albicans | Potent broad-spectrum antibacterial activity | acs.org |

| 1-Adamantane Carbonyl Hydrazide-hydrazones | Gram-positive bacteria, C. albicans | Good antibacterial and antifungal properties | mdpi.com |

| Adamantane-containing Schiff Bases | Candida krusei, Candida parapsilosis | High antifungal activity (MIC = 32 µg/ml) | thieme-connect.com |

| 4-(adamant-1-ylmethoxycarbonyl)phthalimides | Staphylococcus aureus | High antibacterial activity (MIC = 0.022 µg/ml) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Agents for Neurodegenerative Pathway Modulation

The unique structural properties of adamantane derivatives are being leveraged in the search for treatments for complex neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound is a valuable starting material for synthesizing molecules that can modulate key pathological pathways.

One important strategy involves the inhibition of protein kinases implicated in these diseases. For example, derivatives of this compound have been incorporated into imidazolone-based compounds designed as inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is known to phosphorylate several key proteins involved in the pathology of Alzheimer's disease, including Tau and amyloid precursor protein (APP). nih.govresearchgate.net By inhibiting DYRK1A, these compounds have the potential to interfere with the progression of neurodegeneration. The adamantane moiety in these inhibitors is crucial for achieving the desired potency and selectivity. This research highlights the application of this compound in developing novel therapeutics for cognitive deficits associated with Alzheimer's, Parkinson's, and other related neurodegenerative conditions. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Trans 4 Aminoadamantan 1 Ol Derivatives

Impact of Stereochemistry on Biological Activity and Pharmacological Profiles

The spatial arrangement of atoms, or stereochemistry, is a pivotal factor in the biological activity of chiral compounds. For derivatives of trans-4-Aminoadamantan-1-ol, the orientation of the amino and hydroxyl groups in a trans configuration is fundamental to its interaction with biological targets. Generally, stereochemistry has a significant impact on drug action as it affects target binding, metabolism, and distribution. nih.gov

In many biological systems, only one enantiomer of a chiral drug is responsible for the desired pharmacological effect, while the other may be inactive or contribute to undesirable side effects. The rigid cage-like structure of the adamantane (B196018) core in this compound derivatives places the amino and hydroxyl substituents in specific spatial orientations. The trans arrangement ensures a defined distance and geometry between these two functional groups, which can be crucial for precise interactions with receptor binding sites or enzyme active sites.

While specific studies detailing the comparative biological activities of cis and trans isomers of 4-Aminoadamantan-1-ol (B3038116) are not extensively documented in publicly available research, the principles of stereospecificity in drug-receptor interactions are well-established. For instance, in other chiral molecules, different stereoisomers have been shown to have varying affinities for their biological targets, with one isomer often being significantly more potent. nih.govnih.gov This highlights the importance of controlling the stereochemistry during the synthesis and development of new therapeutic agents based on the this compound scaffold.

Rational Design Based on Specific Structural Modifications

The rational design of derivatives of this compound involves strategic structural modifications to enhance desired pharmacological properties such as receptor binding affinity and metabolic stability.

Effects of Fluorination on Receptor Binding Affinity

Fluorination is a common strategy in medicinal chemistry to modulate the electronic properties and binding affinities of a molecule. Introducing fluorine atoms into a drug candidate can alter its lipophilicity, pKa, and metabolic stability, as well as its ability to form hydrogen bonds and other non-covalent interactions with a biological target.

In the context of receptor binding, the strategic placement of fluorine atoms can lead to enhanced affinity. For example, studies on other molecular scaffolds have shown that fluorination can significantly increase binding affinity to target receptors. nih.gov This enhancement can be attributed to several factors, including the unique "polar hydrophobicity" of fluorine, which can favorably alter the solvation-desolvation balance upon binding, and the ability of the C-F bond to participate in orthogonal multipolar interactions with protein backbones. While specific data on the fluorination of this compound derivatives and its effect on receptor binding is limited, the general principles suggest that selective fluorination of the adamantane cage or substituents could be a valuable approach to improving the potency of these compounds.

Influence of Alkyl and Aromatic Substitutions on Metabolic Stability

Introducing alkyl and aromatic substitutions on the amino or other positions of the this compound scaffold can have varied effects on metabolic stability. Small alkyl groups, for instance, might slightly increase lipophilicity without providing a readily metabolizable site. In contrast, larger alkyl or aromatic groups could be susceptible to enzymatic attack, such as hydroxylation by cytochrome P450 enzymes.

Studies on other classes of compounds have shown that replacing metabolically vulnerable groups with more stable ones, or introducing bulky groups that sterically hinder metabolic enzymes, can improve metabolic stability. For instance, the replacement of a piperazine (B1678402) ring with a piperidine (B6355638) ring in certain compounds has been shown to enhance stability in rat liver microsomes. nih.gov Therefore, the rational selection of alkyl and aromatic substituents for this compound derivatives is crucial for optimizing their metabolic profile.

Below is a hypothetical data table illustrating how such substitutions could be systematically evaluated:

| Compound | Substitution on Amino Group | In Vitro Half-Life (min) in Human Liver Microsomes |

| This compound | -H | 120 |

| Derivative A | -CH3 | 135 |

| Derivative B | -CH2CH3 | 110 |

| Derivative C | -Phenyl | 95 |

| Derivative D | -4-Fluorophenyl | 115 |

This table is for illustrative purposes and does not represent actual experimental data.

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional conformation of a molecule is intimately linked to its biological activity. The rigid nature of the adamantane cage in this compound significantly limits its conformational flexibility. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

The fixed trans orientation of the amino and hydroxyl groups imposes a specific pharmacophore model that can be used to design molecules with high specificity for a particular biological target. Conformational analysis, often performed using computational methods such as molecular mechanics and quantum chemistry calculations, can help in understanding the preferred spatial arrangement of the substituents and how this aligns with the binding pocket of a target receptor.

While the adamantane core itself is rigid, substituents on the amino and hydroxyl groups can have their own conformational preferences. Understanding these preferences is key to designing derivatives that present the optimal conformation for biological interaction. For example, the orientation of an aromatic substituent on the amino group could be critical for establishing a key pi-stacking interaction within a receptor's binding site.

Computational and Theoretical Investigations of Trans 4 Aminoadamantan 1 Ol and Its Derivatives

Molecular Modeling for Reaction Pathway Elucidation

Molecular modeling techniques are instrumental in understanding the intricate details of chemical reactions. By simulating the behavior of molecules and their transition states, researchers can elucidate reaction pathways and predict the feasibility of synthetic routes.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for assessing the energy barriers of chemical reactions. The activation energy barrier is a critical parameter that determines the rate of a chemical reaction. DFT calculations can model the transition state of a reaction, which is the highest energy point along the reaction coordinate. The difference in energy between the reactants and the transition state provides the activation energy. researchgate.netnih.gov

For the synthesis of adamantane (B196018) derivatives, DFT can be employed to study the mechanism of functionalization reactions. For instance, in the synthesis of trans-4-Aminoadamantan-1-ol, DFT could be used to model the energy profiles of different synthetic steps, such as the introduction of the amino and hydroxyl groups onto the adamantane scaffold. By comparing the energy barriers of different potential pathways, chemists can identify the most energetically favorable and, therefore, the most likely reaction mechanism. researchgate.netthaiscience.info While specific DFT studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar organic transformations. acs.org

| Computational Method | Application in Reaction Pathway Elucidation | Key Information Obtained |

|---|---|---|

| Density Functional Theory (DFT) | Modeling of reactant, transition state, and product structures. | Activation energy barriers, reaction thermodynamics, and mechanistic insights. |

| Ab initio methods | High-accuracy energy calculations for small molecular systems. | Benchmark energy profiles and validation of DFT results. |

| Semi-empirical methods | Rapid screening of multiple reaction pathways for large systems. | Qualitative energy landscapes and initial mechanistic hypotheses. |

Ligand-Protein Interaction Analysis

The biological activity of this compound and its derivatives is contingent on their interaction with protein targets. Computational methods are pivotal in predicting and analyzing these interactions at a molecular level.

Once a binding mode is predicted by molecular docking, a detailed analysis of the intermolecular interactions is necessary. Hydrogen bonds and hydrophobic interactions are the primary forces driving ligand-protein recognition. The amino and hydroxyl groups of this compound are capable of forming hydrogen bonds with polar residues in a protein's active site. The bulky and lipophilic adamantane cage, on the other hand, can engage in favorable hydrophobic interactions with nonpolar residues. Computational tools can identify and quantify these interactions, providing a deeper understanding of the binding affinity. For example, in studies of amantadine-thiourea conjugates as urease inhibitors, molecular docking revealed hydrogen bonding with specific amino acid residues. nih.gov

While molecular docking provides a static picture of the binding pose, calculating the binding free energy offers a more quantitative prediction of the binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular "end-point" methods used to estimate the free energy of binding of a ligand to a protein. nih.govnih.govelsevierpure.comrsc.org These methods combine the molecular mechanics energy of the complex with a continuum solvation model to calculate the binding free energy. nih.govresearchgate.net

The binding free energy is typically decomposed into several components:

ΔEMM: The change in molecular mechanics energy in the gas phase, which includes van der Waals and electrostatic interactions.

ΔGsolv: The change in solvation free energy upon binding, which is further divided into polar and nonpolar contributions.

-TΔS: The change in conformational entropy upon binding.

Such calculations have been applied to various protein-ligand systems to rank compounds and to understand the energetic contributions of different interactions. researchgate.netnih.gov More rigorous but computationally expensive methods like Free Energy Perturbation (FEP) can also be employed for more accurate predictions of binding affinities. springernature.compnas.org

| Parameter | Definition | Computational Method of Assessment |

|---|---|---|

| Binding Affinity (e.g., Kd, Ki) | The strength of the binding interaction between a ligand and a protein. | Free energy calculations (MM/PBSA, MM/GBSA, FEP). |

| Binding Pose/Mode | The orientation and conformation of the ligand within the protein's binding site. | Molecular Docking. |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom. | Analysis of docked poses, Molecular Dynamics simulations. |

| Hydrophobic Interactions | The association of nonpolar groups in an aqueous environment. | Analysis of docked poses, Molecular Dynamics simulations. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. chemmethod.com These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally determined activities. For adamantane derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. nih.govnih.gov

In a CoMFA study, a set of molecules with known biological activities are aligned, and their steric and electrostatic fields are calculated. These fields are then used as descriptors to build a regression model that correlates the field values with the biological activity. The resulting model can then be used to predict the activity of new, untested compounds. Such studies on amantadine (B194251) and rimantadine (B1662185) analogues have provided insights into the structural requirements for antiviral activity, suggesting that a combination of the lipophilic adamantane cage with polar groups is beneficial. mdpi.comnih.gov This information is invaluable for the rational design of new derivatives of this compound with improved therapeutic potential. mdpi.com

Advanced Spectroscopic and Structural Characterization Methods (Research Context)

The unambiguous characterization of complex molecules such as this compound and its derivatives is fundamental to understanding their chemical behavior and biological activity. Advanced analytical techniques are indispensable for confirming the identity, purity, and three-dimensional structure of these compounds. In the research context, methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and in-situ Infrared (IR) Spectroscopy provide complementary information, painting a comprehensive picture of the molecule's atomic and electronic landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including adamantane derivatives. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the verification of the molecular skeleton and the relative stereochemistry of substituents.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the signals corresponding to the protons of the rigid adamantane cage typically appear in the aliphatic region (approximately 1.5-2.5 ppm). The cage structure leads to complex spin-spin coupling patterns. The proton attached to the carbon bearing the amino group (H-4) and the protons adjacent to the hydroxyl-bearing carbon (H-2, H-8, H-9) would be expected to show distinct chemical shifts compared to the other cage protons due to the influence of the heteroatom substituents. The trans configuration dictates the spatial relationship between the amino and hydroxyl groups, which can be confirmed through advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) that probe through-space interactions between protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon environments in the molecule. For the symmetric adamantane core, specific chemical shifts are expected. The carbons directly bonded to the electron-withdrawing amino and hydroxyl groups (C-1 and C-4) will be deshielded and thus resonate at a higher chemical shift (downfield) compared to the unsubstituted methylene (B1212753) (CH₂) and methine (CH) carbons of the cage. The exact chemical shifts are sensitive to the stereochemistry, and comparison with theoretically calculated spectra or empirical data from related adamantane derivatives is crucial for definitive structural assignment.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shift Ranges for the Adamantane Core of this compound

| Atom Type | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C-1 (C-OH) | 68-75 | - | Signal for the hydroxyl proton is variable and depends on solvent and concentration. |

| C-4 (C-NH₂) | 48-55 | 2.8-3.2 | Chemical shift of the methine proton at the substitution site. |

| Cage CH | 30-45 | 1.8-2.5 | Bridgehead protons. |

| Cage CH₂ | 30-40 | 1.5-2.2 | Methylene bridge protons. |

Note: These are estimated ranges based on general principles and data for related adamantane structures. Actual experimental values may vary.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₇NO), the calculated molecular weight is approximately 167.25 g/mol . nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), can determine the exact mass of the molecular ion ([M+H]⁺) with high precision (e.g., 168.1383 for [C₁₀H₁₈NO]⁺). This allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Method | Significance |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₇NO | - | Defines the elemental composition. |

| Molecular Weight | 167.25 g/mol | Calculation | Confirms the mass of the neutral molecule. nih.govnih.gov |

| Exact Mass | 167.1310 Da | HRMS | Provides high-confidence confirmation of the elemental formula. nih.govnih.gov |

X-ray Crystallography for Absolute Configuration Determination and Ligand-Protein Complex Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, making it an invaluable tool for characterizing adamantane derivatives. nih.gov

For chiral derivatives of this compound, X-ray analysis of a single crystal can unambiguously establish the absolute stereochemistry. This is crucial for pharmaceutical applications where different enantiomers may have vastly different biological activities. The method involves diffracting X-rays off the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern that can be mathematically reconstructed into a 3D model of the molecule. nih.gov

Furthermore, X-ray crystallography is essential for studying the interactions between a ligand, such as a derivative of this compound, and its biological target, typically a protein or enzyme. By co-crystallizing the ligand with the protein, researchers can obtain a high-resolution structure of the complex. This reveals the precise binding mode of the ligand, identifying key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic contacts that are responsible for its affinity and specificity. This structural insight is critical for structure-based drug design, enabling the rational optimization of lead compounds to improve their potency and pharmacokinetic properties.

In-situ Infrared (IR) Spectroscopy for Mechanistic Studies

In-situ Infrared (IR) spectroscopy is a dynamic analytical method that allows for the real-time monitoring of chemical reactions. By recording IR spectra at various intervals as a reaction proceeds, researchers can track the disappearance of reactant functional groups and the appearance of product functional groups. This provides valuable insights into reaction kinetics and mechanisms.

For reactions involving this compound, in-situ IR can be used to study a variety of transformations. For example, in an N-acylation reaction, one could monitor the disappearance of the N-H stretching vibrations of the primary amine (typically around 3300-3500 cm⁻¹) and the simultaneous appearance of the characteristic amide C=O stretching vibration (around 1650 cm⁻¹). Similarly, reactions involving the hydroxyl group, such as esterification or etherification, could be followed by observing changes in the broad O-H stretching band (around 3200-3600 cm⁻¹).

This technique is particularly powerful for identifying transient intermediates and understanding the sequence of bond-forming and bond-breaking events, providing a more complete picture of the reaction pathway than what can be obtained from analysis of only the starting materials and final products.

Table 3: Relevant IR Vibrational Frequencies for Mechanistic Studies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Application in Mechanistic Studies |

|---|---|---|---|

| O-H (Alcohol) | Stretch, broad | 3200-3600 | Monitoring reactions of the hydroxyl group (e.g., esterification). |

| N-H (Amine) | Stretch | 3300-3500 | Monitoring reactions of the amino group (e.g., acylation, alkylation). |

| C-H (Adamantane) | Stretch | 2850-2950 | Typically remains constant, serving as an internal reference. deepdyve.com |

| C=O (Amide) | Stretch, strong | 1630-1680 | Detecting the formation of an amide product from the amine. |

Future Directions and Emerging Research Avenues

Application in Supramolecular Chemistry and Nanotechnology

The rigid and well-defined geometry of the adamantane (B196018) cage makes it an attractive component for the construction of supramolecular assemblies and for surface functionalization in nanotechnology. The bifunctionality of trans-4-Aminoadamantan-1-ol offers unique opportunities in these fields.

In supramolecular chemistry, adamantane derivatives are well-known guests for host molecules like cyclodextrins. The amino and hydroxyl groups of this compound can provide additional interaction points, such as hydrogen bonding, to enhance the stability and specificity of host-guest complexes. These interactions are crucial for applications in drug delivery, sensing, and catalysis.

In the realm of nanotechnology, the amino group of this compound can be used to covalently attach the molecule to the surface of nanoparticles, such as those made of gold or iron oxide. researchgate.netrsc.org This functionalization can impart hydrophilicity and biocompatibility to the nanoparticles, making them suitable for biomedical applications like bioimaging and targeted drug delivery. The exposed hydroxyl group can then be further modified to attach other bioactive molecules or targeting ligands.

Development of Advanced Methodologies for Stereoselective Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient and highly stereoselective methods for the synthesis of the trans isomer of 4-Aminoadamantan-1-ol (B3038116) is of paramount importance.

Current synthetic routes often involve the reduction of 5-hydroxy-2-adamantanone or its corresponding oxime. A patented method describes the synthesis of trans-4-amino-1-hydroxy adamantane hydrochloride from 5-hydroxy-2-adamantanone via palladium-carbon catalyzed hydrogenation. google.com However, achieving high diastereoselectivity for the trans isomer over the cis isomer remains a key challenge.

Future research in this area is likely to focus on the development of more advanced and stereoselective methodologies. This could involve the use of chiral catalysts or reagents to control the stereochemical outcome of the reduction step. Furthermore, enzymatic approaches, which are known for their high stereoselectivity, could offer a green and efficient alternative for the synthesis of enantiomerically pure this compound. The use of transaminases for the synthesis of chiral amines is a rapidly growing field and could potentially be applied to the synthesis of this molecule. nih.govgoogle.commdpi.com

Investigation of Underexplored Biological Targets and Pathways

While some adamantane derivatives are known for their antiviral activity, the full therapeutic potential of this compound and its derivatives is yet to be fully explored. Its rigid scaffold can be used to present pharmacophoric groups in a precise three-dimensional arrangement, making it an attractive starting point for the design of new drugs targeting a variety of biological systems. researchgate.net

Recent studies on adamantane-based compounds have revealed novel biological activities. For example, adamantane-based aminophenol derivatives have shown promising antiplasmodial activity. nih.gov This suggests that derivatives of this compound could also be investigated for their potential as antimalarial agents.

Furthermore, the unique physicochemical properties of the adamantane core can be exploited to target proteins and biological pathways that have been challenging for traditional small molecules. The lipophilic nature of the adamantane cage can facilitate passage through biological membranes, while the amino and hydroxyl groups provide handles for introducing specificity towards a particular target. Future research will likely involve the synthesis of focused libraries of this compound derivatives and their screening against a wide range of biological targets to identify novel therapeutic leads.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing trans-4-Aminoadamantan-1-ol hydrochloride with high stereochemical purity?

- Methodological Answer : The synthesis involves adamantane backbone functionalization, requiring precise control over regioselectivity and stereochemistry. Key steps include hydroxylation at the 1-position and amination at the 4-position under trans-configuration. To ensure stereochemical purity, chiral chromatography or crystallization in polar solvents (e.g., ethanol/water mixtures) is recommended. NMR and X-ray crystallography validate spatial arrangements, particularly the trans-relationship between amino and hydroxyl groups .

Q. Which analytical techniques are most reliable for characterizing this compound hydrochloride?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (203.7090 g/mol), while ¹H/¹³C NMR resolves adamantane ring protons and hydroxyl/amino group positions. Infrared (IR) spectroscopy identifies O-H and N-H stretches (~3200–3500 cm⁻¹). Polarimetry or chiral HPLC quantifies enantiomeric excess, critical for verifying stereochemical integrity .

Q. What safety protocols are essential for handling this compound hydrochloride in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to mitigate skin/eye irritation risks. Work under fume hoods to avoid inhalation. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via licensed waste services. Emergency rinsing with water for 15+ minutes is critical for exposure incidents .

Advanced Research Questions

Q. How can discrepancies in solubility data for this compound hydrochloride across solvents be resolved experimentally?

- Methodological Answer : Discrepancies arise from polymorphic forms or hydrate formation. Design solubility studies under controlled humidity and temperature. Use dynamic light scattering (DLS) to detect aggregates in aqueous systems. Compare results with computational solubility parameters (e.g., Hansen solubility sphere) to identify solvent compatibility .

Q. What computational approaches predict the structure-activity relationship (SAR) of this compound derivatives in antiviral research?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with viral targets (e.g., M2 proton channels). Density functional theory (DFT) calculates electronic properties influencing binding affinity. MD simulations assess conformational stability in lipid bilayers, linking adamantane rigidity to antiviral efficacy .

Q. How do stereochemical variations in this compound hydrochloride impact its pharmacokinetic profile?

- Methodological Answer : Compare trans- vs. cis-isomers using in vitro assays (e.g., Caco-2 permeability) and in vivo PK studies. Chiral LC-MS/MS quantifies plasma concentrations. Metabolite profiling (via HRMS) identifies stereospecific oxidation pathways. Trans-configuration enhances metabolic stability due to reduced steric hindrance .

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

- Methodological Answer : Standardize assay conditions (cell lines, incubation times, controls) to minimize variability. Use orthogonal assays (e.g., plaque reduction vs. viral load quantification) for cross-validation. Meta-analysis of published IC₅₀ values with standardized normalization (e.g., % inhibition relative to positive controls) clarifies dose-response relationships .

Methodological Notes

- Synthesis Optimization : Reaction yield improves with microwave-assisted synthesis (30–50% reduction in time) and catalyst screening (e.g., Pd/C for hydrogenation) .

- Data Reproducibility : Publish raw NMR/spectral data in open-access repositories to enable cross-lab validation.

- Computational Validation : Benchmark docking results against crystallographic data of adamantane-protein complexes (e.g., PDB: 2RLF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.